molecular formula C22H26ClN3O4S B4943845 4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE

4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE

Cat. No.: B4943845
M. Wt: 464.0 g/mol
InChI Key: IRTJTVMHRZNRNX-UHFFFAOYSA-N
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Description

4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methylphenylpiperazine with benzenesulfonyl chloride under controlled conditions to form the sulfonylated intermediate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for versatile applications in various fields, setting it apart from simpler analogs.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-17-5-6-19(23)16-21(17)24-7-9-25(10-8-24)22(27)18-3-2-4-20(15-18)31(28,29)26-11-13-30-14-12-26/h2-6,15-16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTJTVMHRZNRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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